5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide
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Overview
Description
5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide typically involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Medicine: Isoindole derivatives, including this compound, have shown potential in the development of pharmaceuticals for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoindole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide can be compared with other isoindole derivatives, such as:
- 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its cyclohexyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
61295-34-9 |
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Molecular Formula |
C21H21ClN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c22-15-11-12-17-18(13-15)19(14-7-3-1-4-8-14)24-20(17)21(25)23-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16,24H,2,5-6,9-10H2,(H,23,25) |
InChI Key |
IKAHCYWXWFPWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3C=CC(=CC3=C(N2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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